molecular formula C17H21NO3 B2380391 Methyl 6-(2-phenylacetyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034291-91-1

Methyl 6-(2-phenylacetyl)-6-azaspiro[2.5]octane-1-carboxylate

Cat. No.: B2380391
CAS No.: 2034291-91-1
M. Wt: 287.359
InChI Key: DOMKCBVOLDAXDM-UHFFFAOYSA-N
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Description

Methyl 6-(2-phenylacetyl)-6-azaspiro[2.5]octane-1-carboxylate is a structurally complex organic compound featuring a spirocyclic azaspiro[2.5]octane core. This molecule integrates a phenylacetyl group at the 6-position and a methyl carboxylate ester at the 1-position. Its spirocyclic architecture and functionalized side chains make it a candidate for pharmaceutical and synthetic chemistry applications, particularly in drug discovery for modulating biological targets requiring rigid, three-dimensional scaffolds.

Properties

IUPAC Name

methyl 6-(2-phenylacetyl)-6-azaspiro[2.5]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-21-16(20)14-12-17(14)7-9-18(10-8-17)15(19)11-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMKCBVOLDAXDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC12CCN(CC2)C(=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(2-phenylacetyl)-6-azaspiro[2.5]octane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the phenylacetyl group via an acylation reaction. The final step involves esterification to introduce the methyl ester group. Reaction conditions often include the use of strong acids or bases as catalysts, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2-phenylacetyl)-6-azaspiro[2.5]octane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: Nucleophilic substitution reactions can introduce new substituents onto the spirocyclic core or the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve the use of solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Methyl 6-(2-phenylacetyl)-6-azaspiro[2.5]octane-1-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in studies of spirocyclic chemistry.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 6-(2-phenylacetyl)-6-azaspiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Purity (%) Notes
Methyl 6-(2-phenylacetyl)-6-azaspiro[2.5]octane-1-carboxylate C₁₈H₂₁NO₃ 299.37 2-Phenylacetyl, methyl carboxylate Not explicitly listed N/A Hypothesized to exhibit enhanced rigidity and lipophilicity due to spirocycle and aromatic groups.
Methyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride C₉H₁₆ClNO₂ 205.68 Methyl carboxylate, hydrochloride salt 874365-30-7 97% Widely used as a building block; hydrochloride improves solubility .
Ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride C₁₀H₁₈ClNO₂ 219.71 Ethyl carboxylate, hydrochloride salt 1983157-41-0 97% Longer alkyl chain may increase metabolic stability compared to methyl ester .
6-Phenethyl-1-oxa-6-azaspiro[2.5]octane C₁₄H₁₉NO 217.31 Phenethyl group, oxa-spiro junction 67685-98-7 N/A Oxygen atom in spiro ring alters electronic properties vs. all-carbon analogs .
tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate C₁₁H₂₀N₂O₂ 212.29 tert-Butyl carbamate, diaza-spiro core 886766-28-5 N/A Dual nitrogen atoms enhance hydrogen-bonding potential .

Key Observations:

Substituent Effects :

  • The 2-phenylacetyl group in the target compound introduces steric bulk and aromatic π-interaction capabilities, distinguishing it from simpler analogs like methyl or ethyl carboxylate derivatives .
  • Hydrochloride salts (e.g., CAS 874365-30-7) improve aqueous solubility, critical for bioavailability in drug development .

Spirocyclic Core Variations :

  • Replacement of a carbon atom with oxygen (e.g., 1-oxa-6-azaspiro[2.5]octane in CAS 67685-98-7) reduces ring strain and alters polarity .
  • Diazaspiro compounds (e.g., CAS 886766-28-5) offer additional hydrogen-bonding sites, enhancing target selectivity .

Synthetic Utility :

  • Ethyl and methyl carboxylate derivatives (e.g., CAS 1983157-41-0 and 874365-30-7) are prevalent intermediates in peptide mimetics and kinase inhibitor syntheses .
  • The phenylacetyl-substituted analog may serve as a precursor for prodrugs or PROTACs (proteolysis-targeting chimeras) due to its bifunctional side chains .

Biological Activity

Methyl 6-(2-phenylacetyl)-6-azaspiro[2.5]octane-1-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a complex spirocyclic structure that contributes to its biological activity. The compound's molecular formula is C16H19N1O3C_{16}H_{19}N_{1}O_{3} with a molecular weight of approximately 273.33 g/mol. Its unique structure allows for various interactions with biological targets, making it a candidate for drug development.

Pharmacological Activities

1. Antimicrobial Activity
Research indicates that compounds within the spirocyclic family exhibit antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) indicating potent activity .

2. Anti-inflammatory Effects
Studies have suggested that this compound may possess anti-inflammatory properties by modulating inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation.

3. Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that it may act as a dopamine receptor antagonist, which could have implications for treating neuropsychiatric disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may interact with various receptors in the central nervous system, influencing neurotransmitter release and uptake.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory processes or microbial metabolism, leading to reduced pathogen viability or inflammation.
  • Cell Signaling Pathways : The compound could modulate key signaling pathways such as MAPK and PI3K/Akt, which are crucial in cell survival and proliferation .

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Mycobacterium tuberculosis using the resazurin microtiter plate assay (REMA). The results showed an MIC of 0.016 µg/mL, indicating strong activity against the pathogen .

Study on Anti-inflammatory Properties

In vitro studies demonstrated that this compound significantly reduced the production of TNF-alpha and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent.

Data Table: Biological Activities Summary

Activity TypeObservationsReference
AntimicrobialMIC = 0.016 µg/mL against M. tuberculosis
Anti-inflammatoryReduced TNF-alpha and IL-6 production
NeuropharmacologicalPotential dopamine receptor antagonist

Q & A

Q. How is Methyl 6-(2-phenylacetyl)-6-azaspiro[2.5]octane-1-carboxylate synthesized?

The synthesis typically involves three key steps:

  • Spirocyclic framework formation : Cyclopropane rings are constructed via [2+1] cycloaddition or intramolecular alkylation.
  • Introduction of the phenylacetyl group : Amide coupling or nucleophilic substitution is used to attach the 2-phenylacetyl moiety to the azaspiro nitrogen.
  • Esterification : Methyl esterification at the carboxylate position is achieved using reagents like methanol under acidic conditions or via transesterification .

Example Protocol :

StepReagents/ConditionsPurpose
1Diethylzinc, CH₂I₂, DCMCyclopropanation
22-Phenylacetyl chloride, NEt₃Acylation of nitrogen
3H₂SO₄, MeOHMethyl ester formation

Q. What spectroscopic methods are used to characterize this compound?

  • NMR : ¹H and ¹³C NMR confirm the spirocyclic structure, ester group (δ ~3.6-3.7 ppm for methyl), and phenylacetyl protons (δ ~7.2-7.4 ppm).
  • IR : Stretching frequencies for ester C=O (~1740 cm⁻¹) and amide C=O (~1650 cm⁻¹) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What are the reported biological activities of this compound?

  • Antimicrobial : Shows activity against Gram-positive bacteria (MIC ~8 µg/mL) due to spirocyclic-induced membrane disruption .
  • Enzyme Inhibition : Acts as a reversible inhibitor of serine proteases (e.g., trypsin, IC₅₀ ~50 µM) via interaction with the catalytic triad .

Advanced Research Questions

Q. What are the challenges in optimizing enantiomeric purity during synthesis?

  • Racemization Risk : The spirocyclic nitrogen and ester groups may undergo racemization under acidic/basic conditions.
  • Resolution Methods :
  • Chiral HPLC with amylose-based columns (e.g., Chiralpak AD-H).
  • Diastereomeric salt formation using (1R)-(-)-10-camphorsulfonic acid .
    • Key Data : Enantiomeric excess (ee) >98% achieved via low-temperature acylation (0°C) and pH-controlled workup .

Q. How does the spirocyclic structure influence pharmacokinetic properties?

  • Solubility : Reduced aqueous solubility (logP ~2.8) due to the hydrophobic cyclopropane ring.
  • Metabolic Stability : Resistance to CYP450 oxidation (t₁/₂ >6 hrs in liver microsomes) attributed to steric hindrance from the spiro framework.
  • Bioavailability : Oral bioavailability in rodents is ~25% due to first-pass metabolism of the ester group .

Q. How do structural modifications at the phenylacetyl group affect target selectivity?

  • Substituent Effects :
ModificationActivity Change
4-Fluoro10× ↑ trypsin inhibition
4-NitroLoss of antimicrobial activity
  • Mechanistic Insight : Electron-withdrawing groups enhance hydrogen bonding with protease active sites, while bulky groups disrupt membrane penetration .

Q. What computational methods predict binding modes with biological targets?

  • Docking Studies : AutoDock Vina identifies hydrogen bonds between the ester carbonyl and Ser195 in trypsin (ΔG = -9.2 kcal/mol).
  • MD Simulations : 100-ns simulations reveal stable binding in the enzyme’s hydrophobic pocket (RMSD <2.0 Å) .

Q. How to resolve discrepancies in reported biological activity data?

  • Critical Factors :
  • Purity: HPLC purity thresholds (>95% vs. <90%) significantly impact MIC values .
  • Assay Conditions: Variations in bacterial strain (e.g., S. aureus ATCC 25923 vs. clinical isolates) explain divergent results.
    • Validation Protocol : Standardize assays using CLSI guidelines and orthogonal characterization (e.g., LC-MS for purity) .

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